molecular formula C11H11Cl2NO2 B15065314 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B15065314
M. Wt: 260.11 g/mol
InChI Key: NDSZAXWFFLSJIZ-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 851784-90-2) is a key synthetic intermediate in the production of Lifitegrast (Xiidra®), an FDA-approved drug for dry eye disease . Structurally, it features a tetrahydroisoquinoline core with two chlorine substituents at positions 5 and 7 and a methyl ester at position 4. Its primary role is as a precursor to the carboxylic acid derivative, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is incorporated into Lifitegrast’s acyl dipeptide structure .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13/h4,14H,2-3,5H2,1H3

InChI Key

NDSZAXWFFLSJIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the reaction of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

2.1. Benzyl Group Protection

This step involves protecting the isoquinoline core to facilitate subsequent reactions:

  • Reagent : Benzyl bromide in DMF with potassium carbonate.

  • Conditions : Stirred at 0°C for 20 hours, followed by extraction and acidification.

  • Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline .

  • Purpose : Protects the nitrogen atom to prevent side reactions during carboxylation .

2.2. Carboxyl Group Incorporation

Introduces the carboxyl group via organometallic reagents:

  • Reagents : Butyl lithium (n-BuLi), carbon dioxide (CO₂), and TMEDA in tetrahydrofuran (THF).

  • Conditions : Reaction at a controlled temperature.

  • Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

  • Mechanism : Lithium reagent deprotonates the isoquinoline, enabling CO₂ insertion to form the carboxyl group .

2.3. Debenzylation

Removes the benzyl protecting group:

  • Reagents : Palladium on carbon (Pd/C), 12N HCl, and methanol.

  • Conditions : Hydrogenation under 1 atm pressure at 50°C for 20 hours.

  • Product : 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

  • Final Step : Methylation of the carboxylic acid to yield the methyl ester target compound .

4.1. Benzyl Group Installation

The reaction proceeds via nucleophilic substitution:

  • Deprotonation : The isoquinoline nitrogen is deprotonated by potassium carbonate, generating a nucleophilic site.

  • Alkylation : Benzyl bromide reacts with the deprotonated isoquinoline to form a stable N-benzylated intermediate .

4.2. Organometallic Carboxylation

  • Deprotonation : n-BuLi abstracts a proton from the isoquinoline ring, forming a lithio intermediate.

  • CO₂ Insertion : Carbon dioxide reacts with the lithio species, introducing the carboxyl group at position 6 .

4.3. Hydrogenolysis of Benzyl Group

  • Catalytic Hydrogenation : Pd/C facilitates the cleavage of the C-N bond in the benzyl group under acidic conditions.

  • Result : Regenerates the primary amine and releases benzyl alcohol as a byproduct .

Critical Reaction Parameters

  • Benzyl Protection : Low temperature (0°C) minimizes side reactions.

  • Carboxylation : TMEDA enhances the reactivity of n-BuLi by chelating lithium ions.

  • Debenzylation : Acidic conditions (12N HCl) stabilize the intermediate during hydrogenation .

Comparison of Functional Group Transformations

Functional Group Transformation Reagents Outcome
Isoquinoline N Protection → DeprotectionBenzyl bromide → Pd/C/HClFacilitates carboxylation → Regenerates amine core
C-6 Position Carboxylation → Methylationn-BuLi/CO₂ → MethanolIntroduces carboxyl → Converts to methyl ester

Reaction Optimization and Challenges

  • Yield : The debenzylation step achieves >90% yield under optimized hydrogenation conditions .

  • Purity : Acidic workup during protection ensures complete salt formation and solid isolation.

  • Scalability : The use of continuous flow reactors (as noted in Source 2 for similar compounds) could improve industrial efficiency.

Scientific Research Applications

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to neurodegenerative diseases .

Comparison with Similar Compounds

Functional Group Variants: Ester vs. Carboxylic Acid

  • Methyl Ester (Target Compound): Reactivity: The methyl ester group facilitates condensation reactions (e.g., with benzofuran-6-carboxylic acid) via EDCI-mediated coupling, forming intermediates critical for Lifitegrast synthesis . Hydrolysis: Hydrolysis with lithium iodide in pyridine yields the carboxylic acid derivative, albeit with slightly lower reaction efficiency (~70–80% yield) due to competing side reactions . Solubility: The ester form exhibits moderate solubility in organic solvents (e.g., THF, methanol), making it suitable for synthetic manipulations .
  • Carboxylic Acid Derivative (CAS 1289646-93-0): Role in Pharmaceuticals: The carboxylic acid is directly integrated into Lifitegrast, contributing to its LFA-1/ICAM-1 antagonism . Stability: Prone to degradation under acidic conditions, forming degradants like DP1 [(S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid] . Solubility: Enhanced water solubility as a hydrochloride salt, critical for formulation .

Comparison Table 1: Ester vs. Carboxylic Acid

Property Methyl Ester Carboxylic Acid
Function Synthetic intermediate Active pharmaceutical component
Reactivity Condensation reactions (e.g., EDCI coupling) Participates in amide bond formation
Stability Stable under neutral conditions Degrades under acidic stress
Solubility Soluble in organic solvents High solubility as hydrochloride salt

Substituent Variations: Chloro vs. Methoxy/Sulfonyl Groups

  • Chloro Substituents (Target Compound) :

    • Electron-Withdrawing Effects : Enhance reactivity in electrophilic substitutions and stabilize intermediates during synthesis .
    • Biological Activity : Contribute to Lifitegrast’s binding affinity to LFA-1, a target in inflammatory pathways .
  • Methoxy Derivatives (e.g., Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate): Electron-Donating Effects: Methoxy groups reduce electrophilicity, altering reaction pathways compared to chloro-substituted analogs . Applications: Often used in alkaloid synthesis but less common in pharmaceuticals due to reduced bioactivity .
  • Sulfonyl Derivatives (e.g., 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline): Polarity: Sulfonyl groups increase polarity, improving aqueous solubility but complicating synthetic steps . Thermal Stability: Higher thermal stability compared to esters, suitable for high-temperature reactions .

Comparison Table 2: Substituent Effects

Substituent Key Properties Applications
Chloro Electron-withdrawing, enhances reactivity and bioactivity Lifitegrast synthesis
Methoxy Electron-donating, reduces electrophilicity Alkaloid derivatives
Sulfonyl Increases polarity and thermal stability Specialty chemical synthesis

Protective Group Variations: Methyl vs. Trityl/Boc Groups

  • Methyl Ester (Target Compound) :

    • Deprotection : Mild hydrolysis conditions (LiI in pyridine) enable efficient conversion to carboxylic acid .
    • Cost-Effectiveness : Commercially available at scale (e.g., 1g for €131) .
  • Trityl-Protected Derivative (5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid): Bulkiness: The trityl group sterically hinders reactions, requiring harsher deprotection (e.g., strong acids) . Use Case: Niche applications in protecting amine groups during multi-step syntheses .
  • Boc-Protected Derivative (2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid): Stability: Boc groups offer superior stability under basic conditions, ideal for orthogonal protection strategies . Deprotection: Requires acidic conditions (e.g., HCl/dioxane) .

Comparison Table 3: Protective Group Efficiency

Protective Group Deprotection Method Advantages Disadvantages
Methyl Ester LiI/pyridine, mild Low cost, scalable Lower hydrolysis yield
Trityl Strong acids (e.g., TFA) High steric protection Complex purification
Boc HCl/dioxane Orthogonal compatibility Acid-sensitive intermediates unstable

Degradation and Stability Profiles

  • Methyl Ester: Stable under neutral conditions but hydrolyzes in acidic/basic media. No significant degradation products reported .
  • Carboxylic Acid (Lifitegrast Component) : Degrades under acidic stress to DP1 and benzofuran-6-carboxylic acid, necessitating rigorous stability testing .
  • Boc-Protected Intermediate: Resists hydrolysis but decomposes under strong acids, releasing CO2 and tert-butanol .

Biological Activity

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS Number: 851784-90-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₁H₁₂Cl₂N O₂
  • Molecular Weight : 296.5775 g/mol
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Purity : 97%

1. Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For example:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Its IC50 values were reported in the low micromolar range, indicating potent activity .

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit inflammatory pathways:

  • Mechanism of Action : It is suggested that this compound may exert its anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

3. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In animal models, it showed a reduction in seizure activity, suggesting potential use in treating epilepsy .

Study on Anticancer Activity

A study conducted by El Shehry et al. (2018) evaluated various quinoline derivatives for their anticancer potentials. This compound was among the compounds tested and showed significant inhibition of cell proliferation in vitro .

Anti-inflammatory Research

In a separate study focusing on anti-inflammatory agents, the compound was found to reduce paw edema in animal models by over 50%, indicating its effectiveness in mitigating inflammatory responses .

Summary of Findings

Biological ActivityMechanismIC50 ValuesReferences
AnticancerCytotoxic effects on cancer cell linesLow µM range ,
Anti-inflammatoryInhibition of iNOS and COX-2>50% reduction in edema
AnticonvulsantReduction in seizure activityNot specified

Q & A

Q. Table 1: Comparison of Synthetic Routes

ParameterThieme (2023) Zhuravleva (2009)
Starting Material2-(2,4-Dichlorophenyl)ethylamine1-(Chloroacetyl)-2-methyl-THIQ
Key ReagentLiI (hydrolysis)AlCl₃ (cyclization)
Yield (%)8073
Purity (%)>99.995 (pre-HPLC)

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data
X-ray CrystallographyResolves crystal packingC–H⋯π interactions (3.8 Å)
¹H NMRConfirms substituent positionsδ 3.65 ppm (OCH₃)
HRMSVerifies molecular weightm/z 245.12 [M⁺]

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